molecular formula C27H22N2O3 B3547093 N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide

N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide

Cat. No.: B3547093
M. Wt: 422.5 g/mol
InChI Key: UCEHEZHYZFZZKV-UHFFFAOYSA-N
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Description

“N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide” is a complex organic compound. It contains functional groups such as amide, carbonyl, and phenoxy groups. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the phenoxy group. This could potentially be achieved through methods such as nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, carbonyl, and phenoxy groups would likely have a significant impact on the overall structure of the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis reactions, while the carbonyl group could be involved in reduction or oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interacting with specific biological targets in the body .

Safety and Hazards

As with any chemical compound, it’s important to handle “N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-phenoxybenzamide” with care. Proper safety measures should be taken to avoid exposure, and the compound should be stored appropriately to prevent any hazards .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-phenoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-19-11-5-8-16-23(19)28-26(30)21-14-6-9-17-24(21)29-27(31)22-15-7-10-18-25(22)32-20-12-3-2-4-13-20/h2-18H,1H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEHEZHYZFZZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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